molecular formula C7H6F4N2O B14782266 (3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine

(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14782266
M. Wt: 210.13 g/mol
InChI Key: VBIVCIOSAGHRTE-UHFFFAOYSA-N
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Description

(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H7F4N2O It is characterized by the presence of both fluorine and trifluoromethoxy groups attached to a phenyl ring, along with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 3-fluoro-4-(trifluoromethoxy)aniline with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 3-fluoro-4-(trifluoromethoxy)aniline

    Reagent: Hydrazine hydrate

    Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, at a temperature range of 50-80°C, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced hydrazine derivatives.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, replacing other functional groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylhydrazines.

Scientific Research Applications

(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may interact with cellular pathways involved in oxidative stress and inflammation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenylhydrazine
  • 4-(Trifluoromethyl)phenylhydrazine
  • 3-Fluorophenylhydrazine

Uniqueness

(3-Fluoro-4-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and specificity in chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C7H6F4N2O

Molecular Weight

210.13 g/mol

IUPAC Name

[3-fluoro-4-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C7H6F4N2O/c8-5-3-4(13-12)1-2-6(5)14-7(9,10)11/h1-3,13H,12H2

InChI Key

VBIVCIOSAGHRTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)F)OC(F)(F)F

Origin of Product

United States

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